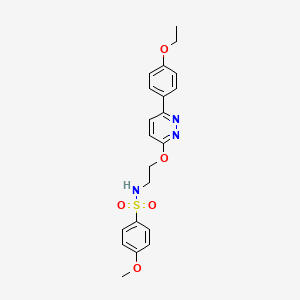

N-(2-((6-(4-ethoxyphenyl)pyridazin-3-yl)oxy)ethyl)-4-methoxybenzenesulfonamide

Description

Properties

IUPAC Name |

N-[2-[6-(4-ethoxyphenyl)pyridazin-3-yl]oxyethyl]-4-methoxybenzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H23N3O5S/c1-3-28-18-6-4-16(5-7-18)20-12-13-21(24-23-20)29-15-14-22-30(25,26)19-10-8-17(27-2)9-11-19/h4-13,22H,3,14-15H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GUPODOQQFNEADL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)C2=NN=C(C=C2)OCCNS(=O)(=O)C3=CC=C(C=C3)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H23N3O5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

429.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-((6-(4-ethoxyphenyl)pyridazin-3-yl)oxy)ethyl)-4-methoxybenzenesulfonamide typically involves multiple steps. One common method starts with the preparation of the pyridazine ring, followed by the introduction of the ethoxyphenyl group. The final step involves the sulfonation of the compound to introduce the methoxybenzenesulfonamide moiety. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors and automated systems to control reaction parameters precisely.

Chemical Reactions Analysis

Types of Reactions

N-(2-((6-(4-ethoxyphenyl)pyridazin-3-yl)oxy)ethyl)-4-methoxybenzenesulfonamide can undergo various chemical reactions, including:

Oxidation: This reaction can introduce additional functional groups or modify existing ones.

Reduction: This reaction can be used to remove oxygen-containing groups or reduce double bonds.

Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. The conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to facilitate the reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a compound with additional oxygen-containing groups, while reduction could produce a more saturated molecule.

Scientific Research Applications

N-(2-((6-(4-ethoxyphenyl)pyridazin-3-yl)oxy)ethyl)-4-methoxybenzenesulfonamide has several applications in scientific research:

Chemistry: It is used as a building block for synthesizing more complex molecules.

Biology: It may be studied for its potential biological activities, such as antimicrobial or anticancer properties.

Medicine: Researchers are exploring its potential as a therapeutic agent due to its unique structure and properties.

Industry: It can be used in the development of new materials or as a precursor in various chemical processes.

Mechanism of Action

The mechanism of action of N-(2-((6-(4-ethoxyphenyl)pyridazin-3-yl)oxy)ethyl)-4-methoxybenzenesulfonamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s structure allows it to bind to these targets, potentially inhibiting or modifying their activity. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Functional and Pharmacological Insights

Heterocyclic Core Influence :

- The pyridazine core in the target compound is electron-deficient compared to pyrimidine or pyrazole derivatives (e.g., ), which may alter binding affinity in enzyme active sites .

- Pyrazolo[3,4-d]pyrimidine derivatives () often exhibit kinase inhibitory activity, whereas pyridazine-based compounds are less explored but may target similar pathways .

- Methoxy vs. Ethoxy: The 4-methoxy group in the target compound reduces steric hindrance compared to bulkier substituents (e.g., ’s piperidinyl group), possibly improving synthetic accessibility .

- Synthetic Routes: The target compound’s ether linkage suggests a nucleophilic substitution or Mitsunobu reaction for pyridazine-oxyethyl bond formation, contrasting with Suzuki couplings used in for pyrazolo-pyrimidine synthesis .

Physicochemical and Crystallographic Data

- Melting Points :

- Crystallography :

- While the target’s crystal structure is uncharacterized in the provided evidence, related sulfonamides (e.g., ’s N-(4-methoxyphenyl)benzenesulfonamide) show planar sulfonamide moieties and π-stacking in the solid state .

Biological Activity

N-(2-((6-(4-ethoxyphenyl)pyridazin-3-yl)oxy)ethyl)-4-methoxybenzenesulfonamide is a synthetic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores the compound's biological activity, including its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

The compound's molecular formula is , with a molecular weight of 420.49 g/mol. Its structure features a pyridazine core, an ethoxyphenyl substituent, and a benzenesulfonamide group, which contribute to its biological properties.

| Property | Value |

|---|---|

| Molecular Formula | C20H24N4O4S |

| Molecular Weight | 420.49 g/mol |

| LogP | 4.45 |

| Polar Surface Area | 60.19 Ų |

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within cells. Potential mechanisms include:

- Enzyme Inhibition : The compound may inhibit enzymes involved in critical biological pathways, such as those related to inflammation and cancer progression.

- Receptor Modulation : It can act as an agonist or antagonist at various receptors, influencing cellular signaling.

- Gene Expression Regulation : The compound may modulate the expression of genes associated with cell proliferation and apoptosis.

Antiproliferative Effects

Research indicates that compounds similar to this compound exhibit significant antiproliferative effects against various cancer cell lines. For instance:

- HeLa Cells : Inhibition of cell proliferation was noted with a mean growth percentage of 38.44%.

- HepG2 Cells : Similar studies reported a growth percentage inhibition of 54.25%.

These results suggest that modifications in the compound's structure can enhance its anticancer properties.

Anti-inflammatory Activity

The compound has shown potential in reducing inflammation by inhibiting the release of pro-inflammatory cytokines such as TNF-alpha. In vitro studies demonstrated that it could significantly reduce LPS-induced TNF-alpha release in cellular models.

Case Studies and Research Findings

Several studies have investigated the biological activity of related compounds, providing insights into the therapeutic potential of this compound:

- Study on MK2 Inhibitors : A study highlighted that derivatives similar to this compound inhibited MK2, a critical kinase in inflammatory signaling pathways, demonstrating potential for treating autoimmune diseases .

- Anticancer Studies : Compounds with structural similarities were tested against multiple tumor cell lines, revealing mechanisms involving cell cycle arrest and apoptosis induction .

- Neuroprotective Effects : Research indicated that certain derivatives could mitigate oxidative stress in neuronal cells, suggesting potential applications in neurodegenerative diseases .

Q & A

Basic Research Questions

Q. What are the key steps in synthesizing N-(2-((6-(4-ethoxyphenyl)pyridazin-3-yl)oxy)ethyl)-4-methoxybenzenesulfonamide, and how are reaction conditions optimized?

- Answer : The synthesis involves multi-step organic reactions, including nucleophilic substitutions and coupling reactions. Critical steps include:

- Functional group activation : Use of sodium hydride or similar bases to deprotonate hydroxyl groups for ether bond formation (e.g., pyridazin-3-yl-oxyethyl linkage) .

- Purification : Column chromatography with gradients of ethyl acetate/hexane is employed to isolate intermediates. Final purity (>95%) is confirmed via HPLC .

- Optimization : Temperature control (e.g., 60–80°C for sulfonamide coupling) and inert atmospheres (N₂/Ar) prevent side reactions like oxidation .

Q. Which analytical techniques are essential for characterizing this compound?

- Answer : Structural validation requires:

- NMR spectroscopy : ¹H and ¹³C NMR confirm regiochemistry of the pyridazine ring and sulfonamide connectivity .

- Mass spectrometry (MS) : High-resolution MS (HRMS) verifies molecular weight and detects impurities .

- HPLC : Quantifies purity (>95%) and monitors reaction progress .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data across in vitro and in vivo studies?

- Answer : Discrepancies may arise from bioavailability or metabolic stability. Methodological approaches include:

- Pharmacokinetic profiling : Assess plasma stability (e.g., incubation with liver microsomes) to identify metabolic hotspots .

- Dose-response normalization : Use ANOVA with post-hoc tests (e.g., Fisher’s PLSD) to compare efficacy across models, ensuring statistical significance thresholds (p < 0.05) .

- Structural analogs : Synthesize derivatives with modified substituents (e.g., 4-ethoxy → 4-methoxy) to isolate structure-activity relationships .

Q. What computational strategies support the design of derivatives with improved target binding?

- Answer :

- Molecular docking : Use PDB structures (e.g., 3HKC for tubulin binding) to model interactions. Software like AutoDock Vina evaluates binding affinities .

- Quantum chemical calculations : Predict reaction pathways and transition states for functional group modifications (e.g., sulfonamide substitution) .

- Machine learning : Train models on existing bioactivity data to prioritize synthetic targets .

Q. How can reaction yields be improved while minimizing hazardous byproducts?

- Answer :

- Solvent optimization : Replace polar aprotic solvents (DMF) with greener alternatives (e.g., cyclopentyl methyl ether) to reduce toxicity .

- Catalyst screening : Test Pd/C or Ni catalysts for hydrogenation steps to enhance efficiency .

- Byproduct monitoring : Use inline FTIR or GC-MS to detect intermediates and adjust conditions dynamically .

Data Analysis and Reproducibility

Q. What statistical methods are recommended for analyzing dose-dependent cytotoxicity data?

- Answer :

- Dose-response curves : Fit data to sigmoidal models (e.g., Hill equation) using GraphPad Prism®. Report IC₅₀ values with 95% confidence intervals .

- Outlier handling : Apply Grubbs’ test to exclude anomalous data points before ANOVA .

- Replicability : Use ≥3 biological replicates and report SEM to ensure robustness .

Q. How should researchers address batch-to-batch variability in compound purity?

- Answer :

- Standardized protocols : Document reaction conditions (e.g., stirring speed, cooling rates) to minimize variability .

- Quality control : Implement orthogonal methods (e.g., NMR + HPLC) for purity assessment .

- Stability studies : Store batches under inert conditions (-20°C, desiccated) to prevent degradation .

Ethical and Safety Considerations

Q. What safety protocols are critical when handling this compound?

- Answer :

- PPE : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact .

- Ventilation : Use fume hoods for reactions involving volatile reagents (e.g., thiols) .

- Waste disposal : Neutralize acidic/basic byproducts before disposal in designated containers .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.